

# AURKB Aurora kinase B anti-tumor immunity

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## Compound Focus: Tozasertib

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## AURKB Biology and Role in Cancer

AURKB is a serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [1] [2]. Its dysregulation is a hallmark across numerous cancers.

- **Core Functions in Mitosis:** AURKB ensures mitotic fidelity by regulating chromosome biorientation, the spindle assembly checkpoint, and cytokinesis [1] [3]. It localizes to centromeres in metaphase and the spindle midzone in anaphase [2].
- **Oncogenic Role:** AURKB is frequently overexpressed in pan-cancer analyses [4]. This overexpression is associated with advanced tumor stage, poor prognosis, and the creation of aneuploid cells, which can promote tumorigenesis [4] [1] [3]. Its expression is cell-cycle-dependent, peaking at the G2/M phase [1].

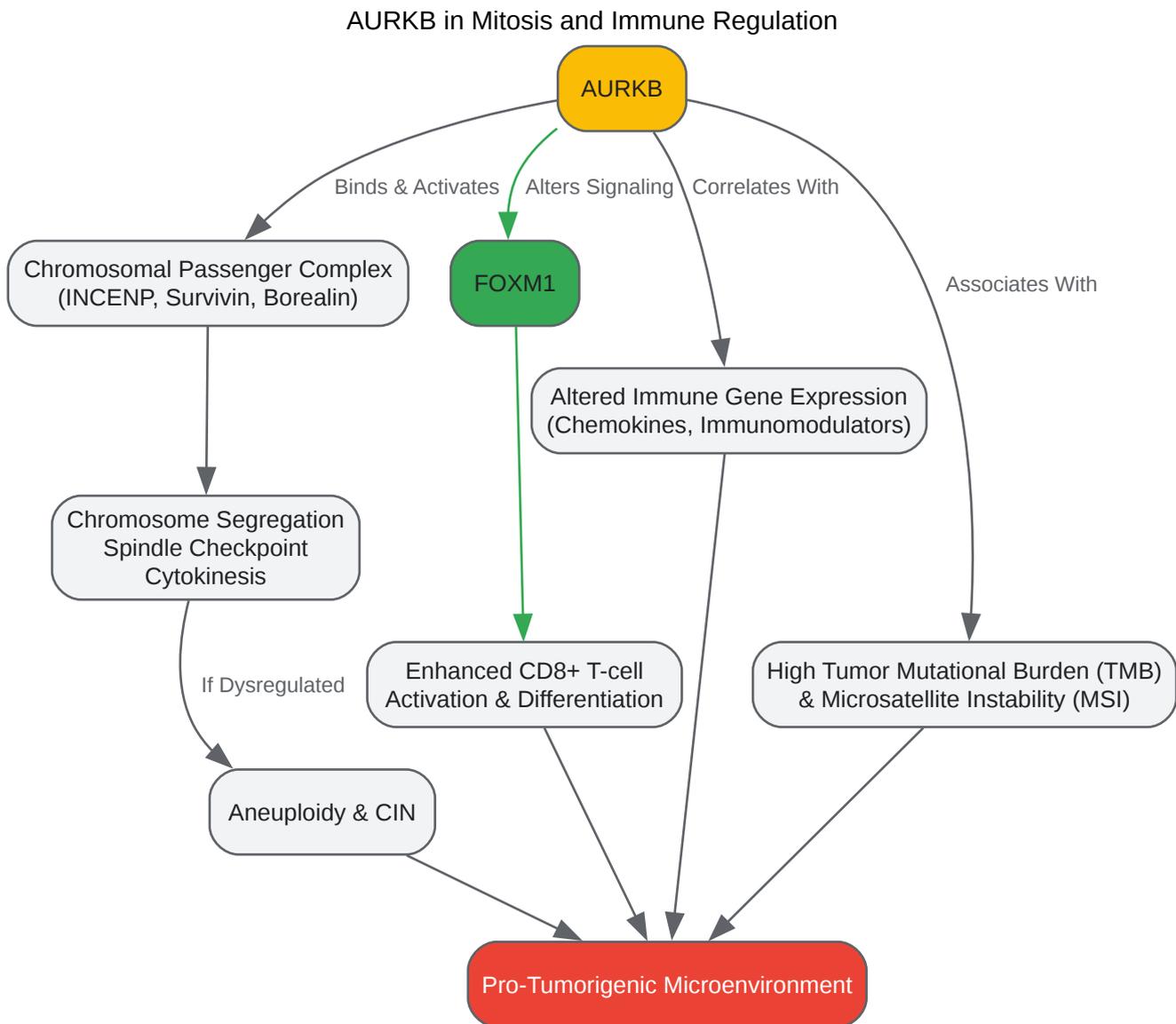
## Mechanisms of AURKB in Immune Regulation

The connection between AURKB and anti-tumor immunity is an area of growing interest, primarily revolving around its impact on the tumor immune microenvironment.

- **Modulation of Immune Cell Infiltration:** A pan-cancer analysis revealed that **AURKB expression strongly correlates with the infiltration levels of various immune cells**, including CD8+ T cells, CD4+ T cells, neutrophils, macrophages, and dendritic cells [4]. The nature of this correlation (positive or negative) varies by cancer type.

- **Regulation of Immunomodulatory Factors:** AURKB expression is linked to the co-expression of a wide array of immune-related genes, including those involved in **MHC, immune activation, immunosuppression, chemokines, and their receptors** [4].
- **Interaction with Key Immune-Related Pathways:**
  - **FOXM1-AURKB Axis:** Recent research in Small Cell Lung Cancer (SCLC) shows that inhibition of the transcription factor FOXM1 alters AURKB signaling. This inhibition enhanced T cell activation, supported the differentiation of CD8+ cytotoxic T cells, and promoted T cell-mediated cancer cell killing [5].
  - **Association with TMB and MSI:** A significant association exists between high AURKB expression and elevated Tumor Mutational Burden (TMB) and Microsatellite Instability (MSI) in several cancer types. This suggests AURKB is linked to a tumor phenotype that may be more susceptible to immunotherapy [4].

The diagram below integrates AURKB's mitotic and emerging immune-regulatory functions.



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*AURKB drives tumor progression through mitotic errors and by shaping a permissive tumor immune microenvironment. The FOXM1-AURKB axis represents a novel link to T-cell regulation.*

## AURKB as a Therapeutic Target

The critical role of AURKB in cancer has made it a compelling target for drug development.

- **Therapeutic Rationale:** Inhibiting AURKB disrupts mitosis, leading to mitotic catastrophe and cell death in highly proliferative cancer cells [3].

- **Inhibitor Compounds:** Multiple small-molecule ATP-competitive inhibitors have been developed.
  - **Barasertib:** A selective AURKB inhibitor shown to improve hemodynamics in preclinical models of pulmonary arterial hypertension by reversing pathogenic vascular remodeling, demonstrating its potency [6].
  - **Other Inhibitors:** **GSK1070916** (a dual AURKB/C inhibitor) and **BRD-7880** (a highly specific inhibitor) have been characterized in preclinical studies [6] [7].
- **Combination Therapies:** To overcome resistance and improve efficacy, combination strategies are being explored.
  - **With Senolytics:** In PAH models, combining barasertib with the p21 attenuator **UC2288** was more effective in reducing vascular remodeling than either drug alone [6].
  - **With Chemotherapy/Immunotherapy:** In SCLC, FOXM1 inhibition (which alters AURKB signaling) showed synergistic effects with platinum-based chemotherapy and enhanced anti-tumor immunity [5].

The table below summarizes key AURKB inhibitors and their status.

Inhibitor Name	Key Characteristics	Experimental/Clinical Context	Citations
<b>Barasertib (AZD1152)</b>	Highly selective AURKB inhibitor	Improved established PAH in animal models and human lung slices; induced cellular senescence in PSMCs.	[6]
<b>GSK1070916</b>	Potent, ATP-competitive AURKB/C inhibitor	Identified via connectivity map analysis as a top candidate to reverse PAH gene signature.	[6]
<b>BRD-7880</b>	Potent and highly selective AURKB/C inhibitor	Used in structural studies to characterize the activated AURKC:INCENP complex.	[7]

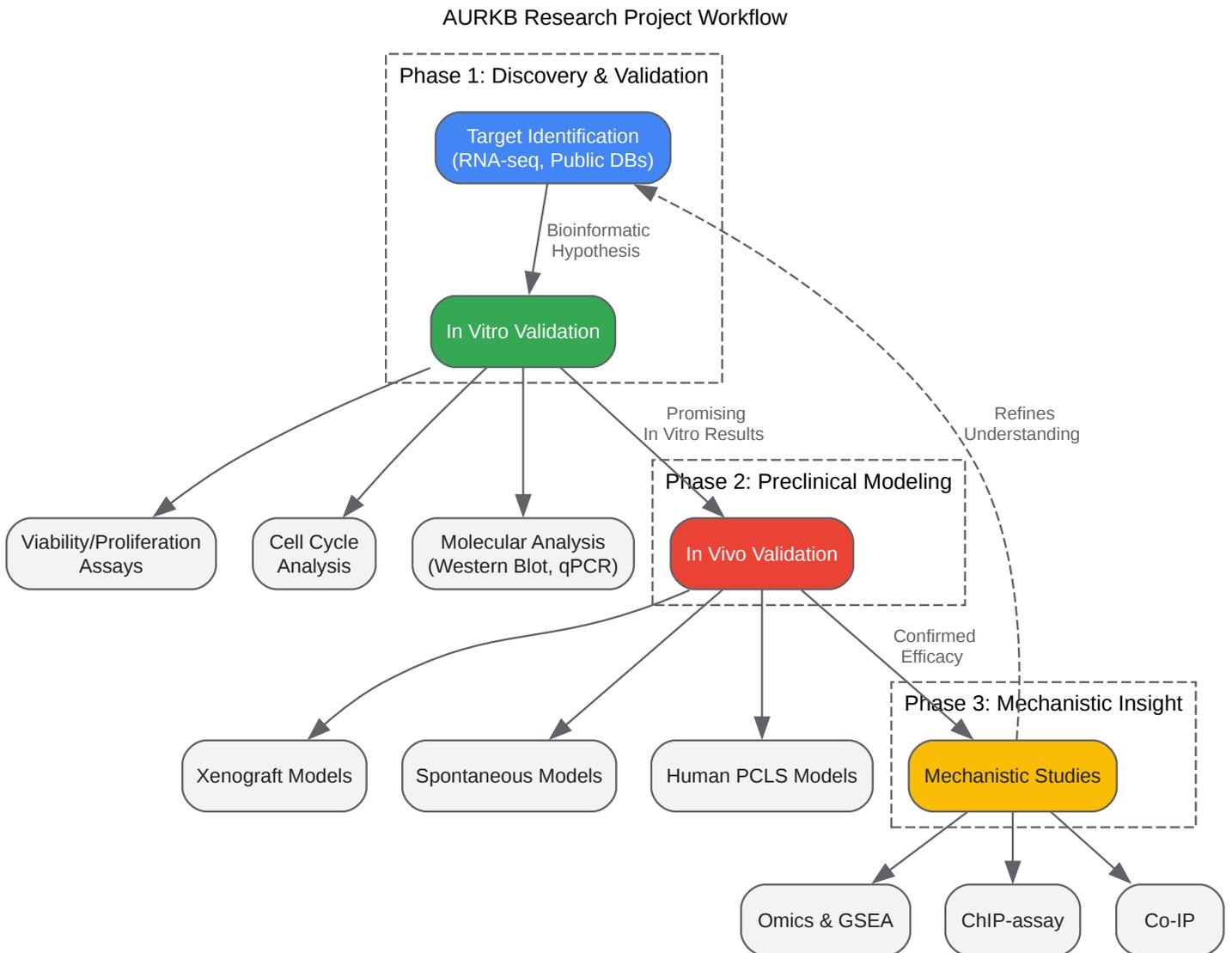
## Experimental Approaches for AURKB Research

For researchers aiming to investigate AURKB, here are key methodologies from recent literature.

- **In Vitro Functional Assays:**
  - **Cell Viability & Proliferation:** Assess using MTT, CellTiter-Glo, or colony formation assays after AURKB inhibition [5].
  - **Cell Cycle Analysis:** Use flow cytometry to confirm cell cycle arrest (typically in G2/M) upon AURKB inhibition [5].

- **Migration/Invasion:** Evaluate using Transwell or wound-healing assays to study the role of AURKB/FOXM1 in metastasis [5].
- **Molecular Techniques:**
  - **Gene Silencing:** Utilize siRNA or shRNA to knock down AURKB or its regulator FOXM1. Inducible systems (e.g., Tet-On) are valuable for studying essential genes [5].
  - **Protein-Protein Interaction:** Co-immunoprecipitation (Co-IP) can validate interactions within the CPC (e.g., with INCENP and Survivin) or with novel partners like TRIM28 [8] [2].
  - **Chromatin Immunoprecipitation (ChIP):** Determine the direct binding of transcription factors (e.g., FOXM1) or CPC components to gene promoters, such as TERT [8] [5].
- **Transcriptomic and Bioinformatic Analysis:**
  - **Pathway Analysis:** After RNA-sequencing, perform Gene Set Enrichment Analysis (GSEA) to identify affected pathways (e.g., "G2/M Checkpoint" or "AURKB signaling") [4] [6].
  - **Pan-Cancer Analysis:** Use public databases (e.g., TCGA, GTEx) to analyze AURKB expression, promoter methylation, mutation, and its correlation with prognosis and immune infiltration across 33 cancer types [4].
- **In Vivo Validation:**
  - **Subcutaneous Xenograft Models:** Inject human cancer cells into immunodeficient mice to test the efficacy of AURKB or FOXM1 inhibitors on tumor growth [5].
  - **Spontaneous/Genetically Engineered Models:** Use more sophisticated models (e.g., RPM mouse model for SCLC) to evaluate drug efficacy in an autochthonous tumor microenvironment [5].
  - **Preclinical Efficacy in Human Tissue:** Test compounds on human precision-cut lung slices (PCLSs) to bridge the gap between animal models and human patients [6].

The following diagram outlines a workflow for a typical AURKB-focused research project.



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*A comprehensive research workflow for AURKB spans from computational discovery and in vitro validation to in vivo efficacy testing and deep mechanistic studies.*

## Conclusion and Future Directions

Targeting AURKB offers a promising multi-faceted strategy for cancer therapy, combining direct cytotoxic effects with potential modulation of the immune microenvironment. Future work should focus on:

- **Developing more selective inhibitors** to minimize off-target effects [3].
- **Exploring combination therapies** with chemotherapy, immunotherapy, or other targeted agents to overcome resistance [3] [5].
- **Advancing biomarker discovery** to identify patient populations most likely to benefit from AURKB-targeted therapies [4] [3].

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